N,2,6-trimethylaniline
Overview
Description
N,2,6-trimethylaniline: is an organic compound with the molecular formula C9H13N . It is an aromatic amine, characterized by the presence of a benzene ring substituted with three methyl groups and an amino group. This compound is of significant interest in various industrial and scientific applications, particularly as a precursor to dyes and other chemical intermediates .
Mechanism of Action
Target of Action
N,2,6-Trimethylaniline is an organic compound with the formula (CH3)3C6H2NH2 . It is an aromatic amine that is of commercial interest as a precursor to dyes . The primary targets of this compound are the enzymes and proteins involved in the synthesis of these dyes.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. This compound, due to its structure, can interact with its targets and modify their activity, leading to the production of dyes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of dyes . The compound’s interaction with its targets can lead to changes in these pathways, resulting in the production of different types of dyes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the production of dyes . By interacting with its targets and affecting the relevant biochemical pathways, this compound can lead to the synthesis of various dyes.
Biochemical Analysis
Biochemical Properties
N,2,6-Trimethylaniline plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction between this compound and cytochrome P450 enzymes typically involves the hydroxylation of the methyl groups, leading to the formation of hydroxylated metabolites. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of certain kinases and phosphatases. For example, this compound can inhibit the activity of protein kinase C, leading to altered phosphorylation states of downstream targets. This compound can also impact gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, this compound can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, affecting neuronal signaling. Additionally, this compound can interact with DNA, leading to changes in gene expression. This interaction can occur through direct binding to DNA or through modulation of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to this compound has been shown to cause changes in cell morphology and viability. In in vivo studies, long-term exposure to this compound can lead to alterations in organ function and overall health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects. Additionally, threshold effects can be observed, where a certain dose level must be reached before any significant effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the hydroxylation of the methyl groups. The resulting hydroxylated metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that can be excreted from the body. These metabolic pathways are essential for the detoxification and elimination of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Within cells, this compound can be transported by organic cation transporters, which mediate its uptake and efflux. The distribution of this compound within tissues can also be affected by its lipophilicity, with higher lipophilicity leading to greater accumulation in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications. For example, this compound can be targeted to the mitochondria through interactions with mitochondrial targeting sequences, where it can affect mitochondrial function and energy production. Additionally, the localization of this compound to the nucleus can influence gene expression by modulating the activity of transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2,6-trimethylaniline can be synthesized through the selective nitration of mesitylene, followed by the reduction of the resulting nitro compound to the corresponding aniline. The nitration process involves the careful addition of nitric acid to mesitylene, avoiding oxidation of the methyl groups. The nitro compound is then reduced using hydrogen in the presence of a nickel catalyst to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and reduction processes. The nitration is typically carried out in a reactor with controlled temperature and stirring conditions. The nitro compound is then subjected to hydrogenation in an autoclave, using a nickel catalyst under high pressure and temperature to achieve efficient reduction .
Chemical Reactions Analysis
Types of Reactions: N,2,6-trimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro precursor can be reduced to form this compound.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: this compound from its nitro precursor.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
N,2,6-trimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments. .
Biology: It is utilized in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research into its derivatives has shown potential in developing pharmaceutical intermediates and active compounds.
Industry: It is employed in the production of dyes, pigments, and other chemical intermediates used in various industrial processes
Comparison with Similar Compounds
2,4,6-trimethylaniline: Similar in structure but differs in the position of the methyl groups.
N,N,2,6-tetramethylaniline: Contains an additional methyl group on the nitrogen atom.
2,6-dimethylaniline: Lacks one methyl group compared to N,2,6-trimethylaniline
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as a precursor in the synthesis of dyes and complex ligands, offering advantages in terms of stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N,2,6-trimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-5-4-6-8(2)9(7)10-3/h4-6,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGKRVNANIZGNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227500 | |
Record name | N,2,6-Trimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-71-5 | |
Record name | N,2,6-Trimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,2,6-Trimethylbenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 767-71-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,2,6-Trimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,2,6-trimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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